molecular formula C16H16BrNO2 B5565980 N-(4-bromo-2-methylphenyl)-2-(2-methoxyphenyl)acetamide

N-(4-bromo-2-methylphenyl)-2-(2-methoxyphenyl)acetamide

Cat. No. B5565980
M. Wt: 334.21 g/mol
InChI Key: HJMPQCBJTTXXNL-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-(2-methoxyphenyl)acetamide is a chemical compound that can be categorized under acetamide derivatives. These compounds are known for their diverse chemical and physical properties, which allow them to be utilized in various chemical reactions and processes. Although specific research on this compound may be limited, we can draw insights from related chemicals to understand its potential characteristics and reactions.

Synthesis Analysis

The synthesis of similar acetamide compounds typically involves steps such as acetylation, esterification, and ester interchange. For example, compounds like 2-hydroxy-N-methyl-N-phenyl-acetamide are synthesized using N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol, undergoing processes like acetylation and esterification to achieve high yields (Zhong-cheng & Wan-yin, 2002). These methods could potentially be adapted for the synthesis of this compound by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by different bonding and geometric parameters. For instance, the crystal structure analysis of similar compounds like 2-acetamido-N-benzyl-2-(methoxyamino)acetamides reveals specific bonding angles and hydrogen bonding patterns, contributing to the compound's stability and reactivity (Camerman et al., 2005). These structural insights can help predict the behavior and properties of this compound.

Chemical Reactions and Properties

Acetamide derivatives participate in various chemical reactions, influenced by their functional groups and molecular structure. For example, reactions involving silylation, as seen in N-(2-hydroxyphenyl)acetamide derivatives, illustrate how acetamide compounds can be modified to form new chemical structures with distinct properties (Nikonov et al., 2016). Such reactions could be indicative of how this compound might behave under similar conditions.

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, can vary significantly. For instance, the crystalline structure can affect the compound's solubility and melting point, as seen in studies of compounds like 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide (Xiao et al., 2009). These physical properties are crucial for determining the compound's suitability for various applications and conditions.

Scientific Research Applications

Metabolic Pathways and Environmental Fate

Research has shown that chloroacetamide herbicides, including compounds with structural similarities to N-(4-bromo-2-methylphenyl)-2-(2-methoxyphenyl)acetamide, undergo complex metabolic pathways in both human and rat liver microsomes. These pathways involve the formation of DNA-reactive metabolites through metabolic activation, suggesting a detailed mechanism of action that could be relevant to understanding the metabolism of this compound (Coleman et al., 2000).

Pharmacological Assessment

A study on acetamide derivatives, including N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, demonstrated potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These findings highlight the diverse pharmacological applications of compounds structurally related to this compound, indicating a broad spectrum of potential therapeutic uses (Rani et al., 2016).

Advanced Oxidation Processes

The impact of halides in advanced oxidation processes was evaluated through the degradation of acetaminophen, a compound bearing structural resemblance to this compound. This study provides insights into the environmental fate and degradation mechanisms of such compounds, emphasizing the role of bromide ions in the degradation process (Li et al., 2015).

Green Synthesis

Research on the green synthesis of N-(3-amino-4-methoxyphenyl)acetamide, an intermediate in azo disperse dye production, showcases the application of catalytic hydrogenation for environmentally friendly production methods. This could have implications for the synthesis of this compound and related compounds (Zhang Qun-feng, 2008).

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-11-9-13(17)7-8-14(11)18-16(19)10-12-5-3-4-6-15(12)20-2/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMPQCBJTTXXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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